8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings
Vorbereitungsmethoden
The synthesis of 8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2-chloro-3-fluoropyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one include other thiazolo[3,2-a]pyridine derivatives. These compounds share the core thiazolo[3,2-a]pyridine structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example, 8-Fluoro-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a closely related compound with similar applications but distinct reactivity due to the different substituent at the 3-position .
Eigenschaften
Molekularformel |
C8H6FNOS |
---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
8-fluoro-2-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H6FNOS/c1-5-4-10-7(11)3-2-6(9)8(10)12-5/h2-4H,1H3 |
InChI-Schlüssel |
RVNFFLVJDPNEFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=O)C=CC(=C2S1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.